molecular formula C13H17Cl2N3 B1520884 2-(piperazin-1-yl)quinoline dihydrochloride CAS No. 928026-67-9

2-(piperazin-1-yl)quinoline dihydrochloride

Cat. No.: B1520884
CAS No.: 928026-67-9
M. Wt: 286.20 g/mol
InChI Key: NKSMLXMNONDXGH-UHFFFAOYSA-N
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Description

Quipazine Dihydrochloride is a chemical compound belonging to the piperazine group. It is primarily known for its role as a serotonergic drug, which means it interacts with serotonin receptors in the brain. Initially developed as a potential antidepressant, Quipazine Dihydrochloride has found extensive use in scientific research, particularly in studies related to serotonin’s role in various physiological and psychological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quipazine Dihydrochloride is synthesized through a reaction between 2-chloroquinoline and piperazine. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve 2-chloroquinoline in ethanol.

    Step 2: Add piperazine to the solution.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and filter the precipitate.

    Step 5: Purify the product through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of Quipazine Dihydrochloride follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Quipazine Dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to various piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Quipazine Dihydrochloride is widely used in scientific research due to its interaction with serotonin receptors. Its applications include:

    Chemistry: Studying the synthesis and reactivity of piperazine derivatives.

    Biology: Investigating the role of serotonin in various biological processes.

    Medicine: Exploring potential therapeutic uses for serotonin-related disorders.

    Industry: Developing new serotonergic drugs and compounds.

Mechanism of Action

Quipazine Dihydrochloride acts primarily as a serotonin reuptake inhibitor and a serotonin receptor agonist. It binds to various serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . By inhibiting serotonin reuptake, it increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism is crucial for its effects on mood, cognition, and behavior.

Comparison with Similar Compounds

    2C-B-PP: Another piperazine derivative with serotonergic activity.

    6-Nitroquipazine: A potent serotonin reuptake inhibitor.

    Naphthylpiperazine: Known for its interaction with serotonin receptors.

Uniqueness: Quipazine Dihydrochloride is unique due to its dual role as a serotonin reuptake inhibitor and receptor agonist. This dual action makes it a valuable tool in research, providing insights into the complex interactions of serotonin in the brain.

Properties

IUPAC Name

2-piperazin-1-ylquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSMLXMNONDXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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